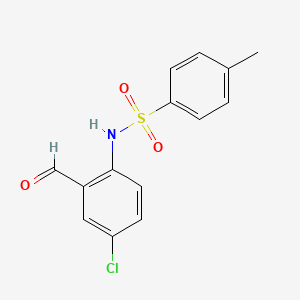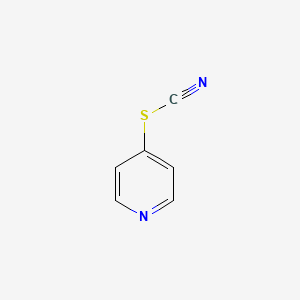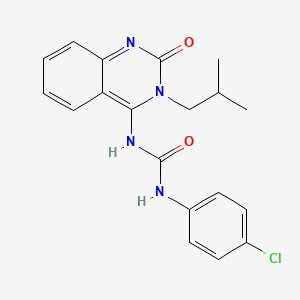
(S)-2-((Benzyloxy)methyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((Benzyloxy)methyl)oxetane is a chiral oxetane derivative that has garnered interest in various fields of chemistry and medicinal research. Oxetanes are four-membered cyclic ethers known for their unique ring strain and reactivity, making them valuable intermediates in organic synthesis and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Benzyloxy)methyl)oxetane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable benzyloxy precursor.
Cyclization: The key step involves the cyclization of the precursor to form the oxetane ring.
Chirality Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((Benzyloxy)methyl)oxetane undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxetane ring can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the oxetane ring into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted oxetanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-2-((Benzyloxy)methyl)oxetane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-((Benzyloxy)methyl)oxetane involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diaryloxetanes: These compounds are structurally similar but have different substituents on the oxetane ring.
Oxetan-3-ol: Another oxetane derivative with hydroxyl substitution, used as a bioisostere.
Uniqueness
(S)-2-((Benzyloxy)methyl)oxetane is unique due to its specific benzyloxy substitution and chiral configuration, which confer distinct reactivity and biological activity compared to other oxetane derivatives .
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(2S)-2-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2/t11-/m0/s1 |
InChI-Schlüssel |
LMLDXXXZBRCPIP-NSHDSACASA-N |
Isomerische SMILES |
C1CO[C@@H]1COCC2=CC=CC=C2 |
Kanonische SMILES |
C1COC1COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)



![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)








